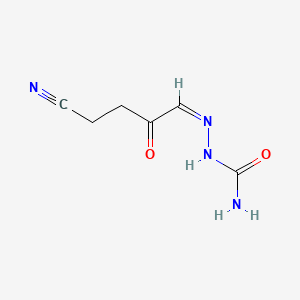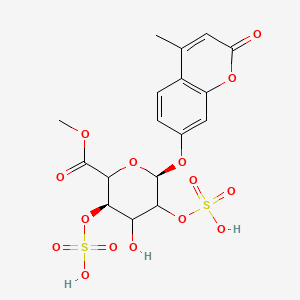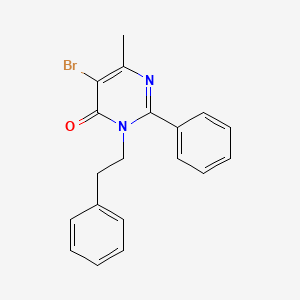
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and phenyl groups at the 2nd and 3rd positions of the pyrimidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by cyclization and subsequent functional group modifications. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) . The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one involves its interaction with specific molecular targets. The bromine and phenyl groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that this compound can interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-bromo-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one
- 5-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one
- 5-bromo-6-methyl-2-(2-phenylethyl)pyrimidin-4-one
Uniqueness
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups at specific positions enhances its reactivity and potential biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C19H17BrN2O |
|---|---|
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
5-bromo-6-methyl-2-phenyl-3-(2-phenylethyl)pyrimidin-4-one |
InChI |
InChI=1S/C19H17BrN2O/c1-14-17(20)19(23)22(13-12-15-8-4-2-5-9-15)18(21-14)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
RQSFYXAORMFYME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CCC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(2-Nitropropyl)-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13853150.png)
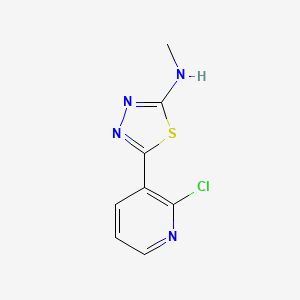
![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)
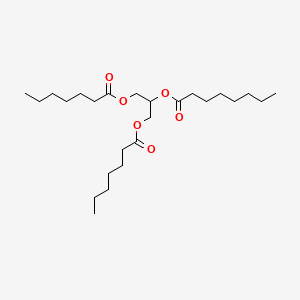
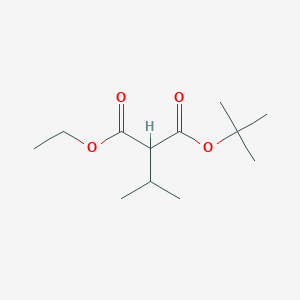
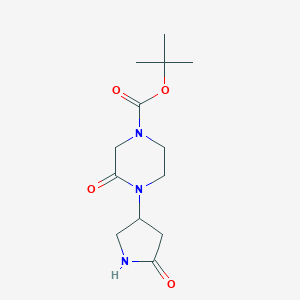
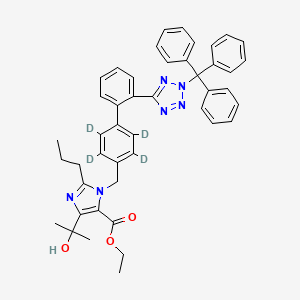
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
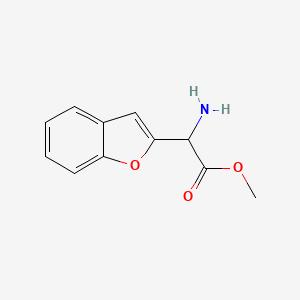
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)

![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
